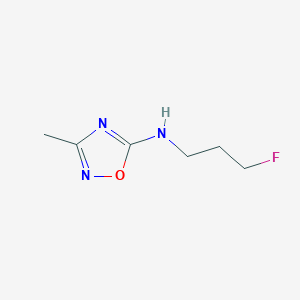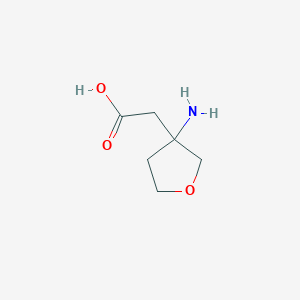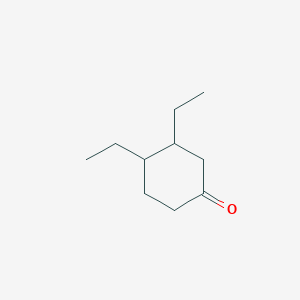
3,4-Diethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethylcyclohexan-1-one is an organic compound belonging to the class of cyclohexanones, which are characterized by a six-membered ring containing a ketone functional group. This compound is notable for its two ethyl substituents at the 3 and 4 positions on the cyclohexane ring. Cyclohexanones are widely studied due to their interesting conformational properties and their utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the ethyl halide.
Another method involves the hydrogenation of 3,4-diethylphenol to produce 3,4-diethylcyclohexanol, followed by oxidation to yield this compound. This process requires catalysts such as palladium on carbon for the hydrogenation step and oxidizing agents like chromium trioxide for the oxidation step.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or diketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols, such as 3,4-diethylcyclohexanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and strong bases.
Major Products Formed
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols (e.g., 3,4-diethylcyclohexanol).
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
3,4-Diethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of conformational analysis and stereochemistry.
Biology: The compound is investigated for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,4-Diethylcyclohexan-1-one involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific cellular responses. The exact pathways and molecular targets can vary, but studies often focus on its effects on metabolic enzymes and signaling pathways.
Comparison with Similar Compounds
3,4-Diethylcyclohexan-1-one can be compared to other substituted cyclohexanones, such as:
3,4-Dimethylcyclohexan-1-one: Similar in structure but with methyl groups instead of ethyl groups, leading to different steric and electronic effects.
3,4-Dipropylcyclohexan-1-one: Larger substituents can result in different conformational preferences and reactivity.
Cyclohexanone: The parent compound without any substituents, serving as a baseline for comparing the effects of substitution.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3,4-diethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-8-5-6-10(11)7-9(8)4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
ZDMBWWSOLSSYRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)CC1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine](/img/structure/B13314148.png)

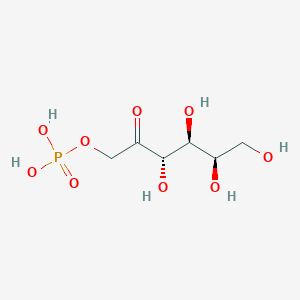
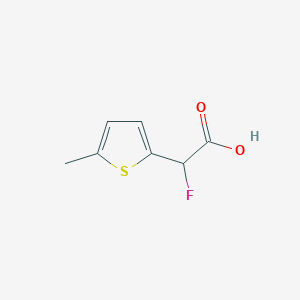
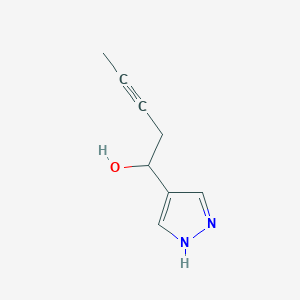
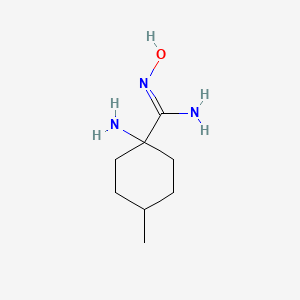
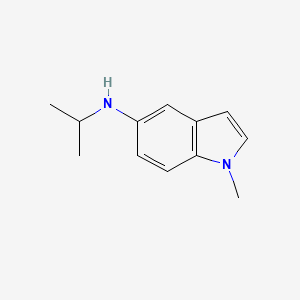
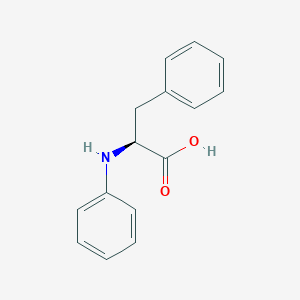
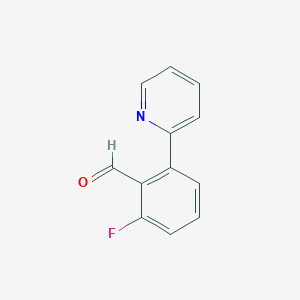
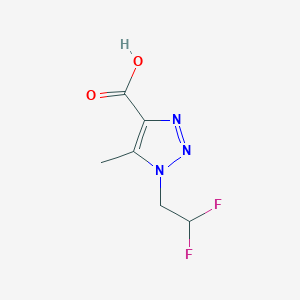
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13314201.png)
![1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B13314216.png)
